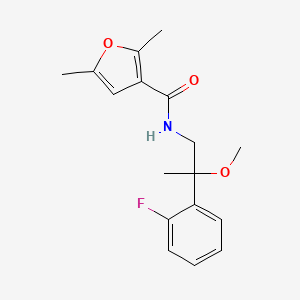
N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylbenzamide, commonly known as HOCPCA, is a potent and selective agonist of the G protein-coupled receptor GPR35. This receptor is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system, and has been implicated in several physiological and pathological processes.
作用機序
HOCPCA acts as an agonist of GPR35, which is a G protein-coupled receptor that signals through the Gαq/11 pathway. Upon activation by HOCPCA, GPR35 stimulates the production of inositol phosphate and calcium release, leading to downstream signaling events such as activation of protein kinase C and mitogen-activated protein kinase. The exact physiological consequences of GPR35 activation are still being elucidated, but it is thought to play a role in regulating immune function, gastrointestinal motility, and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of HOCPCA are largely dependent on the tissue and cell type being studied. In the gut, HOCPCA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. In cancer cells, HOCPCA has been reported to induce apoptosis and inhibit cell proliferation. In the central nervous system, HOCPCA has been shown to modulate pain perception by acting on both spinal and supraspinal pathways. Overall, HOCPCA appears to have a diverse range of effects that are likely mediated by GPR35 signaling.
実験室実験の利点と制限
One advantage of using HOCPCA in lab experiments is its selectivity for GPR35, which allows for more specific investigation of this receptor's function. However, a limitation of HOCPCA is its relatively low potency compared to other GPR35 agonists, which may require higher concentrations for effective activation. In addition, the synthesis of HOCPCA is relatively complex and low-yielding, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on HOCPCA and GPR35. One area of interest is the role of GPR35 in the immune system, particularly in the context of inflammatory bowel disease and other gut disorders. Another potential direction is the investigation of GPR35 as a therapeutic target in cancer, either alone or in combination with other treatments. Finally, further studies are needed to fully elucidate the physiological consequences of GPR35 activation and to identify potential downstream targets for drug development.
合成法
The synthesis of HOCPCA involves several steps, starting from the commercially available 2,5-dimethylbenzoic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride, followed by reaction with 1-hydroxycyclopentylmethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium aluminum hydride to reduce the ester to the corresponding alcohol, which is then transformed into the final product by reaction with phosgene and a tertiary amine such as N-methylmorpholine. The overall yield of this process is around 30%.
科学的研究の応用
HOCPCA has been used extensively in scientific research to investigate the role of GPR35 in various physiological and pathological processes. For example, it has been shown to have anti-inflammatory effects in the gut, where GPR35 is highly expressed in immune cells. HOCPCA has also been studied for its potential as a therapeutic target in cancer, as GPR35 is upregulated in several types of tumors. In addition, HOCPCA has been used to investigate the role of GPR35 in the central nervous system, where it has been implicated in pain modulation and neuroprotection.
特性
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-12(2)13(9-11)14(17)16-10-15(18)7-3-4-8-15/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMMPVWQJSCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)

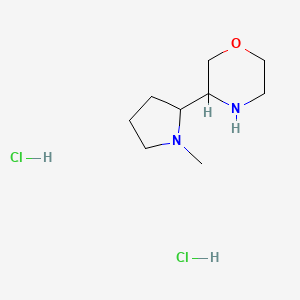
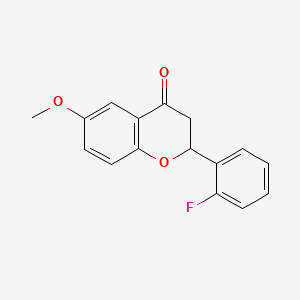
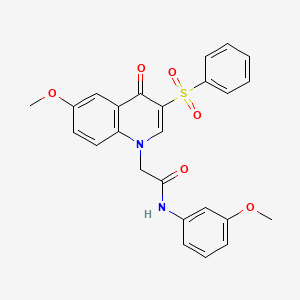
![5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2922650.png)


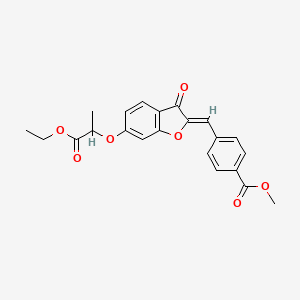
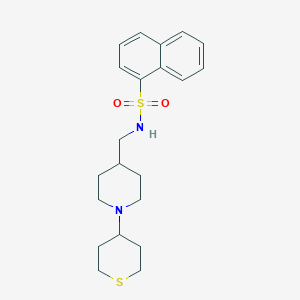
![N-[1-(2-Nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922658.png)
![1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2922659.png)
![N-(3-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2922661.png)
